(4S)-4-amino-5-(cyclohexoxy)-5-oxo-pentanoic acid

Catalog No.
S16001871
CAS No.
M.F
C11H19NO4
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S)-4-amino-5-(cyclohexoxy)-5-oxo-pentanoic acid

Product Name

(4S)-4-amino-5-(cyclohexoxy)-5-oxo-pentanoic acid

IUPAC Name

4-amino-5-cyclohexyloxy-5-oxopentanoic acid

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C11H19NO4/c12-9(6-7-10(13)14)11(15)16-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,13,14)

InChI Key

JNIYJYUACKRRGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C(CCC(=O)O)N

(4S)-4-amino-5-(cyclohexoxy)-5-oxo-pentanoic acid is a chiral compound classified as an amino acid derivative. It features a cyclohexoxy group attached to the 5-position of a pentanoic acid backbone, which includes both a ketone and an amino functional group. The molecular formula is C11H17NO3C_{11}H_{17}NO_3, and its molecular weight is approximately 215.26 g/mol. The structural configuration contributes to its unique properties and potential applications in medicinal chemistry and biochemistry.

Typical for amino acids, including:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, while the amino group can accept a proton, making it amphoteric.
  • Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.

(4S)-4-amino-5-(cyclohexoxy)-5-oxo-pentanoic acid exhibits biological activities that may include:

  • Neuroprotective Effects: Similar compounds have been studied for their potential neuroprotective properties, possibly acting on neurotransmitter systems.
  • Antimicrobial Activity: Some derivatives of oxo-acids have shown effectiveness against various pathogens.
  • Metabolic Regulation: As an amino acid derivative, it may play roles in metabolic pathways, influencing protein synthesis and cellular metabolism.

The synthesis of (4S)-4-amino-5-(cyclohexoxy)-5-oxo-pentanoic acid typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors, such as cyclohexanol and appropriate α-keto acids.
  • Functionalization: The introduction of the amino group can be achieved through amination reactions.
  • Cyclization: Cyclohexoxy groups can be added via nucleophilic substitution or other coupling methods.
  • Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity.

This compound has several potential applications:

  • Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound in drug discovery for neurological disorders or metabolic diseases.
  • Biochemical Research: It could be used as a tool in studies involving amino acid metabolism or protein interactions.
  • Nutraceuticals: Its properties might allow for use in dietary supplements aimed at enhancing cognitive function or metabolic health.

Interaction studies involving (4S)-4-amino-5-(cyclohexoxy)-5-oxo-pentanoic acid focus on its binding affinity to various biological targets:

  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors could reveal insights into its neuroactive properties.
  • Enzyme Inhibition: Studies may explore its role as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Several compounds share structural similarities with (4S)-4-amino-5-(cyclohexoxy)-5-oxo-pentanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Amino-5-(ethoxy)-5-oxo-pentanoic acidEthoxy group instead of cyclohexoxyIncreased solubility and altered pharmacokinetics
4-Amino-5-(phenoxy)-5-oxo-pentanoic acidPhenoxy group replacing cyclohexoxyPotentially enhanced receptor interaction
2-Amino-3-cyclopropylpropanoic acidCyclopropyl instead of cyclohexylDifferent sterics affecting biological activity

These compounds highlight the unique characteristics of (4S)-4-amino-5-(cyclohexoxy)-5-oxo-pentanoic acid, particularly its cyclohexoxy moiety, which may influence its biological activity and pharmacological profile compared to others.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

229.13140809 g/mol

Monoisotopic Mass

229.13140809 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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